REACTION_SMILES
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[Br:1][CH2:2][c:3]1[c:4]([C:5]#[N:6])[cH:7][cH:8][cH:9][c:10]1[N+:11](=[O:12])[O-:13].[CH2:14]1[CH2:15][CH2:16][NH:17][CH2:18]1.[CH3:19][CH2:20][N:21]([CH2:22][CH3:23])[CH2:24][CH3:25].[Cl:26][CH2:27][Cl:28]>>[CH2:2]([c:3]1[c:4]([C:5]#[N:6])[cH:7][cH:8][cH:9][c:10]1[N+:11](=[O:12])[O-:13])[N:17]1[CH2:16][CH2:15][CH2:14][CH2:18]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1cccc([N+](=O)[O-])c1CBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCNC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Type
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product
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Smiles
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N#Cc1cccc([N+](=O)[O-])c1CN1CCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |